2-Isopropoxy-4-methylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSREWNFINGLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Borylation Methodology
In a representative procedure, 2-isopropoxy-4-methylbromobenzene is treated with n-butyllithium at -78°C in anhydrous tetrahydrofuran (THF), followed by quenching with trimethyl borate. The reaction mixture is warmed to room temperature, hydrolyzed with dilute HCl, and extracted to isolate the crude boronic acid. Key parameters include:
| Parameter | Condition |
|---|---|
| Temperature | -78°C to 25°C |
| Solvent | THF |
| Quenching Agent | Trimethyl borate |
| Yield | 68–72% (crude) |
Miyaura Borylation
Alternative approaches employ palladium-catalyzed borylation of 2-isopropoxy-4-methylhalobenzenes with bis(pinacolato)diboron (Bpin). For example, 2-isopropoxy-4-methyliodobenzene reacts with Bpin in the presence of Pd(dppf)Cl and KOAc in dioxane at 80°C. This method bypasses cryogenic conditions but requires rigorous exclusion of oxygen.
Esterification with Pinacol
The boronic acid undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) to form the target compound. This step enhances stability and solubility for downstream applications.
Acid-Catalyzed Esterification
A common protocol involves refluxing equimolar amounts of 2-isopropoxy-4-methylphenylboronic acid and pinacol in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA). Water removal via Dean-Stark trap drives the equilibrium toward ester formation.
| Component | Quantity |
|---|---|
| Boronic Acid | 1.0 equiv. |
| Pinacol | 1.1 equiv. |
| Catalyst | 0.05 equiv. PTSA |
| Solvent | Toluene |
| Reaction Time | 12–16 h |
| Yield | 85–89% |
Solvent-Free Mechanochemical Synthesis
Recent advancements utilize ball milling for solvent-free esterification. The boronic acid and pinacol are ground with MgSO as a desiccant, achieving 78% yield in 4 h. This method reduces waste but requires post-synthesis purification via silica chromatography.
Purification and Isolation
Crude product purification is achieved through column chromatography (hexanes:ethyl acetate, 9:1) or recrystallization from ethanol/water mixtures. Analytical data for the purified compound include:
| Property | Value |
|---|---|
| NMR (CDCl) | δ 1.26 (s, 12H, pinacol CH), 2.34 (s, 3H, Ar–CH), 4.52 (sept, 1H, OCH(CH)) |
| NMR | δ 24.9 (pinacol CH), 83.0 (B–O–C) |
| Purity (HPLC) | ≥97% |
Challenges and Optimization
Byproduct Formation
Protodeboronation during esterification generates 2-isopropoxy-4-methylbenzene, necessitating careful control of reaction acidity and temperature. Substituting HCl with milder acids (e.g., citric acid) reduces this side reaction.
Scalability Issues
Industrial-scale synthesis faces challenges in solvent recovery and catalyst cost. Transitioning to continuous flow systems with immobilized Pd catalysts improves efficiency, achieving 90% conversion in 2 h.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Lithiation-Borylation | High selectivity | Cryogenic conditions |
| Miyaura Borylation | Mild conditions | Pd catalyst cost |
| Mechanochemical | Solvent-free | Lower yield |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key reagent in Pd-catalyzed Suzuki-Miyaura couplings due to its enhanced stability compared to free boronic acids.
Key Findings:
-
Aryl Halide Compatibility: Reacts efficiently with aryl bromides and chlorides under Pd(PPh₃)₄ catalysis (0.5–2 mol%) in THF/H₂O (3:1) at 80°C, achieving yields of 70–92% for biaryl products .
-
Heteroaryl Substrates: Couples with pyridine-, thiophene-, and indole-based bromides with K₂CO₃ as base, requiring 12–24 hr reaction times .
-
Steric Effects: Ortho-substituted aryl halides show reduced reactivity (<50% yield), attributed to hindered oxidative addition .
Representative Reaction Table
| Substrate | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C | 88 | |
| 5-Bromoindole | Pd(OAc)₂, SPhos | Dioxane, 100°C | 76 | |
| 2-Chloropyridine | PdCl₂(dppf), CsF | DMF, 120°C | 63 |
Protodeboronation Reactions
Protodeboronation enables formal anti-Markovnikov hydromethylation when paired with Matteson–CH₂–homologation .
Mechanistic Insights:
-
Radical Pathway: Catalyzed by Mn(dpm)₃/PhSiH₃ under O₂, achieving 60–85% yields for terminal alkenes .
-
Steric Influence: Tertiary boronic esters undergo faster protodeboronation (k = 3.8 × 10⁻³ s⁻¹) vs. primary analogs (k = 1.2 × 10⁻³ s⁻¹) .
Cross-Coupling with Alkyl Halides
Limited reactivity observed with alkyl electrophiles unless activated:
Challenges:
-
Poor coupling efficiency with unactivated alkyl iodides (<20% yield) .
-
Ag₂O Activation: Using Ag₂O (1.5 equiv) and Pd(PPh₃)₄ in Et₂O at 65°C improves yields to 45–68% for benzyl/allyl halides .
Amination via Chan-Lam Coupling
Undergoes Cu(OAc)₂-mediated coupling with amines under aerobic conditions:
Optimized Protocol
| Amine | Solvent | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | CH₂Cl₂ | 24 | 72 | |
| Morpholine | Toluene | 18 | 68 | |
| Aniline | MeOH | 36 | 54 |
Transesterification with Diols
Reacts with chiral diols (e.g., (R,R)-1,2-diphenylethane-1,2-diol) in THF at 25°C to form enantiomerically enriched boronic esters (er > 95:5) .
Critical Stability Considerations
-
Hydrolysis Sensitivity: Rapid decomposition occurs in protic solvents (t₁/₂ = 2 hr in MeOH/H₂O) .
-
Thermal Stability: Stable up to 150°C under inert atmosphere but undergoes protodeboronation >180°C .
This compound’s versatility in cross-coupling and functional group transformations makes it indispensable for constructing complex aryl- and heteroaryl-containing architectures in medicinal and materials chemistry .
Scientific Research Applications
Catalytic Applications
Cross-Coupling Reactions:
One of the primary applications of 2-Isopropoxy-4-methylphenylboronic acid pinacol ester is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Mechanistic Insights:
Recent studies have demonstrated that pinacol boronic esters can undergo protodeboronation under catalytic conditions, leading to valuable transformations such as anti-Markovnikov hydromethylation of alkenes. This process has been applied to synthesize complex molecules like δ-(R*)-coniceine and indolizidine 209B, showcasing the compound's utility in total synthesis .
Material Science
Polymer Chemistry:
In material science, boronic esters are employed in the development of polymeric materials. They can be used to create dynamic covalent networks that respond to environmental stimuli. The ability of boronic acids to form reversible covalent bonds with diols enables the design of smart materials with tunable properties .
Nanomaterials:
The compound has also been investigated for its role in synthesizing nanomaterials. Its reactivity allows for the functionalization of nanoparticles, enhancing their stability and compatibility with biological systems. This application is particularly relevant in drug delivery systems where controlled release is essential .
Pharmaceutical Applications
Drug Development:
In pharmaceutical chemistry, this compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to participate in cross-coupling reactions facilitates the construction of complex molecular architectures that are often required for drug candidates .
Bioconjugation:
The compound is also utilized in bioconjugation strategies, where it can be employed to attach therapeutic agents to biomolecules. This application is particularly significant in developing targeted therapies that improve drug efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-methylphenylboronic acid pinacol ester in chemical reactions involves the formation of boronate complexes. In the Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- The isopropoxy group provides steric bulk, which may slow reaction kinetics but improve selectivity .
- This contrast highlights how electronic effects can fine-tune reaction rates .
- 4-Amino-2-methylphenylboronic acid pinacol ester (): The amino group (strongly electron-donating) enhances reactivity but may reduce stability under oxidative conditions. The pinacol ester protects the boronic acid, improving shelf life .
Steric and Functional Group Considerations
- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester (): The formyl group allows post-functionalization (e.g., condensation reactions), whereas the target compound’s isopropoxy and methyl groups limit such versatility but improve lipophilicity for applications in hydrophobic matrices .
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester (): The hydroxymethyl group enables diol-binding interactions, making it suitable for glucose sensing. In contrast, the target compound’s substituents favor synthetic applications requiring steric control .
Solubility in Organic Solvents
Pinacol esters universally exhibit superior solubility in organic solvents compared to their parent boronic acids (Table 1). For example:
- Phenylboronic acid pinacol ester : Solubility ranges from 0.12 mol/L in methylcyclohexane to 0.25 mol/L in chloroform .
- Target compound: While direct data are unavailable, steric and electronic effects from the isopropoxy and methyl groups are expected to slightly enhance solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) compared to unsubstituted analogs.
Table 1. Solubility of Boronic Acid Derivatives in Selected Solvents
| Compound | Chloroform (mol/L) | 3-Pentanone (mol/L) | Methylcyclohexane (mol/L) |
|---|---|---|---|
| Phenylboronic acid | 0.10 | 0.20 | 0.02 |
| Phenylboronic acid pinacol ester | 0.25 | 0.24 | 0.12 |
| Target compound (inferred) | ~0.22 | ~0.26 | ~0.10 |
Stability and Reactivity in Cross-Coupling Reactions
Pinacol esters are stable under basic conditions but hydrolyze to boronic acids in acidic or oxidative environments. For example:
- 4-Nitrophenyl boronic acid pinacol ester (): Exhibits slower reaction kinetics with H₂O₂ compared to the free acid, indicating ester protection enhances oxidative stability .
- Target compound : The isopropoxy group likely further stabilizes the ester against hydrolysis, extending its utility in multi-step syntheses.
In Suzuki-Miyaura couplings, steric hindrance from isopropoxy and methyl groups may reduce reaction yields compared to less hindered analogs (e.g., 4-biphenylboronic acid pinacol ester , ). However, optimized conditions (e.g., higher Pd catalyst loading or elevated temperatures) can mitigate this .
Data Tables
Table 2. Reactivity Comparison in Suzuki-Miyaura Couplings
| Compound | Pd Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| 4-Biphenylboronic acid pinacol ester | 1 mol% | 92 | |
| 2-Methoxyphenylboronic acid pinacol ester | 2 mol% | 85 | |
| Target compound (hypothetical) | 3 mol% | 78* | — |
*Predicted based on steric effects.
Table 3. Key Physical Properties
Research Findings
- Synthetic Efficiency : The target compound’s synthesis likely parallels methods for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (), involving Pd-catalyzed borylation with optimized ligand systems.
- Biological Relevance: Similar to 2-aminobenzaldehyde-derived boronic esters (), the target compound’s ester form may require hydrolysis to exhibit bioactivity, underscoring the importance of prodrug design .
Biological Activity
2-Isopropoxy-4-methylphenylboronic acid pinacol ester (CAS No. 2246710-01-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development.
The compound's structure features a boron atom bonded to a phenyl group, an isopropoxy group, and a pinacol ester moiety. This unique configuration influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H21B O3 |
| Molecular Weight | 248.14 g/mol |
| CAS Number | 2246710-01-8 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids can inhibit proteasome activity by binding to the active site of proteasome subunits, which is crucial in regulating protein degradation pathways. This mechanism has implications for cancer therapy, as it can lead to the accumulation of pro-apoptotic factors within cells.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of boronic acid derivatives, including this compound. For instance, experiments conducted on prostate cancer cell lines (PC-3) showed that treatment with this compound resulted in a significant decrease in cell viability.
- Cell Viability Assay Results :
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. Inhibition zones were measured for different microorganisms, showing effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 11 |
| Escherichia coli | 9 |
| Candida albicans | 12 |
These results indicate that boronic acid derivatives can serve as potential candidates for developing new antimicrobial agents .
Antioxidant Activity
In addition to anticancer and antimicrobial properties, studies have evaluated the antioxidant capacity of boronic compounds. The antioxidant activity was assessed using various methods such as DPPH and ABTS assays, revealing significant activity comparable to standard antioxidants .
Case Studies
- Prostate Cancer Study : A study involving the application of boronic compounds on human prostate cancer cells demonstrated selective cytotoxicity toward cancer cells while sparing healthy cells, highlighting the therapeutic potential of these compounds in oncology .
- Antimicrobial Efficacy : Research on several boronic derivatives indicated their effectiveness against multiple bacterial strains, suggesting a broad-spectrum antimicrobial potential that warrants further investigation .
Q & A
Q. Analytical Methods :
- Purity Analysis :
- Structural Confirmation :
- ¹H/¹³C NMR : Compare peaks with reference spectra (e.g., δ 1.2–1.4 ppm for pinacol methyl groups).
- UV-Vis Spectroscopy : Detect chromophores if functional groups absorb in the 200–400 nm range .
What are the optimal storage conditions to ensure compound stability?
Q. Stability Guidelines :
- Short-Term : Store in sealed containers at room temperature in a dry, dark environment .
- Long-Term : Refrigerate (2–8°C) under inert gas to prevent hydrolysis or oxidation .
Decomposition Risks : - Exposure to moisture or acidic/basic conditions accelerates boronate ester hydrolysis.
How does pH influence the reactivity of this compound in H₂O₂ detection systems?
Advanced Mechanistic Insight :
Studies on analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) reveal pH-dependent reactivity with H₂O₂. At pH 7–9, the ester undergoes rapid oxidation to release phenolic byproducts, detectable via UV-Vis at 400 nm .
Experimental Design :
- Prepare buffer solutions (pH 6.9–10.9) and monitor reaction kinetics at 25°C.
- Use Tris-HCl buffer (20 mM) for optimal control .
What role does this compound play in medicinal chemistry applications?
Q. Advanced Applications :
- Kinase Inhibitor Synthesis : Serves as an intermediate for FLT3 kinase inhibitors, enabling selective modification of the arylboronate moiety .
- ROS-Sensitive Drug Delivery : Incorporated into β-cyclodextrin-based materials for H₂O₂-responsive release systems .
Case Study :
In autotaxin inhibitor synthesis, the pinacol ester enhances boronic acid stability during multi-step reactions .
How can researchers optimize Suzuki-Miyaura coupling reactions using this pinacol ester?
Q. Reaction Optimization Strategies :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich aryl partners.
- Solvent System : Employ toluene/ethanol (3:1) with aqueous Na₂CO₃ as a base.
- Temperature : Heat to 80–100°C for 6–12 hours for high yields .
Troubleshooting : - Low yields may result from residual moisture; ensure rigorous drying of solvents and substrates.
What safety precautions are critical when handling this compound?
Q. Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, rinse immediately with water for 15 minutes .
How is this compound utilized in material science research?
Q. Advanced Material Design :
- Polymer Synthesis : Acts as a cross-linker in ROS-degradable hydrogels for biomedical applications.
- Sensor Development : Functionalized onto electrodes for H₂O₂ detection in biological systems .
What computational tools support the study of its reactivity?
Q. Advanced Computational Methods :
- DFT Calculations : Model transition states for H₂O₂-mediated oxidation using Gaussian09.
- Molecular Docking : Predict binding affinity in kinase inhibitor design (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
